
2-Azidoethyl methanesulfonate
Vue d'ensemble
Description
2-Azidoethyl methanesulfonate is an organic compound with the molecular formula C₃H₇N₃O₃SThe compound consists of a methanesulfonate group attached to an ethyl chain, which is further connected to an azide group . This unique structure makes it a valuable reagent in organic synthesis and biochemical research.
Applications De Recherche Scientifique
2-Azidoethyl methanesulfonate has several applications in scientific research:
Bioconjugation: Used for the modification of biomolecules such as proteins and nucleic acids.
Drug Development: Investigated for its potential use in drug delivery systems.
Organic Synthesis: Employed in the synthesis of heterocycles and other complex organic molecules
Mécanisme D'action
Target of Action
Azides are generally known to react with alkynes in the presence of a copper catalyst to form a stable triazole ring, a reaction known as the huisgen cycloaddition or “click” reaction
Mode of Action
The mode of action of 2-Azidoethyl methanesulfonate involves the azide group (N3) present in the compound. Azides are known to undergo a process called intramolecular rearrangement, which can serve as a potent synthetic route to a sought-after amine functionality . This reaction proceeds via a concerted transition state with nitrogen elimination and alkyl/aryl migration occurring at the same time .
Pharmacokinetics
The compound’s molecular weight (165171 Da ) suggests that it could potentially be absorbed and distributed in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the reactivity of the azide group in this compound. For instance, the synthesis of the compound involves a reaction at 0° C, suggesting that low temperatures may be necessary for its stability.
Analyse Biochimique
Biochemical Properties
2-Azidoethyl methanesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the azide group, which can form covalent bonds with other molecules . This property makes this compound a valuable tool in biochemistry, particularly in the study of protein structure and function .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by modifying proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the specific proteins that this compound interacts with.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to proteins and other biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression . The exact mechanism of action can vary depending on the specific biomolecule that this compound is interacting with.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability and degradation, as well as long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Azidoethyl methanesulfonate can be synthesized through a reaction involving 2-azidoethanol and methanesulfonyl chloride. Here are two common synthetic routes:
-
First Method:
Reactants: 2-azidoethanol (1.00 g, 11.49 mmol), triethylamine (2.418 mL, 17.24 mmol), mesyl chloride (1.328 mL, 17.24 mmol), tetrahydrofuran (25 mL), sodium bicarbonate (50 mL), dichloromethane (70 mL).
Procedure: The reaction is initiated by adding mesyl chloride to a solution of 2-azidoethanol and triethylamine in tetrahydrofuran at 0°C. The mixture is then allowed to warm to room temperature and stirred for 3 hours. The reaction mixture is washed with sodium bicarbonate and dried over sodium sulfate.
-
Second Method:
Reactants: Methanesulfonyl chloride (5.7 g), 2-azidoethanol (4.3 g), triethylamine (5.0 g), methylene chloride (20 mL + 80 mL).
Procedure: Methanesulfonyl chloride is added dropwise to a stirred solution of 2-azidoethanol and triethylamine in methylene chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the above synthetic routes can be scaled up for industrial applications, ensuring proper safety and handling protocols due to the reactive nature of the compound.
Analyse Des Réactions Chimiques
2-Azidoethyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide in polar aprotic solvents.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Triphenylphosphine in tetrahydrofuran.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Comparaison Avec Des Composés Similaires
2-Azidoethyl methanesulfonate can be compared with other azido compounds and methanesulfonate esters:
Similar Compounds:
Uniqueness: this compound’s combination of the azide and methanesulfonate groups makes it uniquely reactive and versatile for various applications in organic synthesis and biochemical research .
Propriétés
IUPAC Name |
2-azidoethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O3S/c1-10(7,8)9-3-2-5-6-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWGFZSRLNWBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 4-[(tert-butylthio)methyl]-](/img/structure/B105704.png)
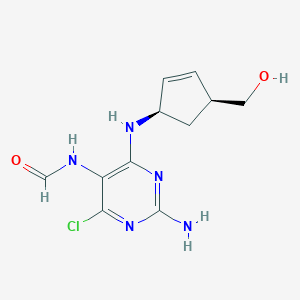
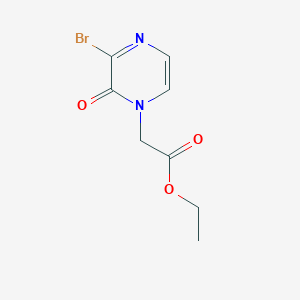
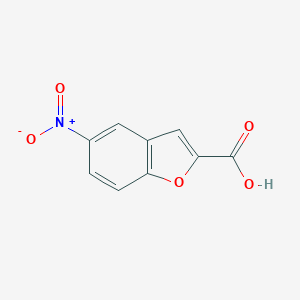
![(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B105717.png)

![(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B105721.png)
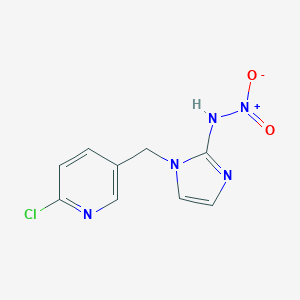
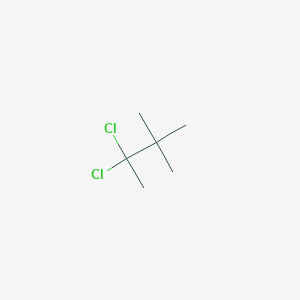
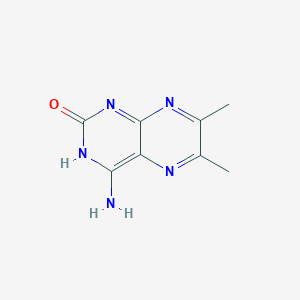
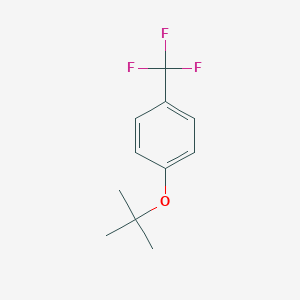
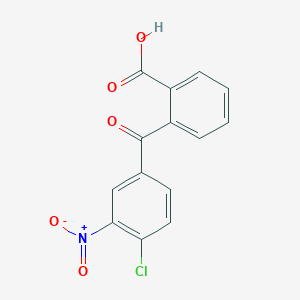
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)
